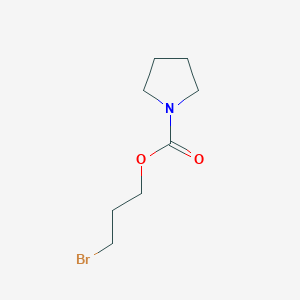
3-amino-1-octyl-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-1-octyl-1H-pyrazole-4-carbonitrile is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an amino group at the third position, an octyl group at the first position, and a carbonitrile group at the fourth position of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-octyl-1H-pyrazole-4-carbonitrile typically involves the reaction of enaminones with hydroxylamine hydrochloride in ethanol to yield aldoximes. These aldoximes are then converted into the desired pyrazole derivative in a basic medium. Another method involves the reaction of 3-oxo-3-phenylpropanenitrile with trichloroacetonitrile, followed by condensation with hydrazine hydrate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields . Additionally, solvent-free reactions have been developed to minimize environmental impact and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-amino-1-octyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary amines, and substituted pyrazoles. These products can be further utilized in various applications, including the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
3-amino-1-octyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of advanced materials and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-amino-1-octyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the octyl group provides hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
3-amino-4-pyrazolecarbonitrile: Lacks the octyl group, making it less hydrophobic.
3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile: Contains an isopropyl group instead of an octyl group, affecting its solubility and reactivity.
Uniqueness
3-amino-1-octyl-1H-pyrazole-4-carbonitrile is unique due to its long octyl chain, which enhances its hydrophobicity and potentially its ability to interact with lipid membranes. This property can be advantageous in drug design, where membrane permeability is crucial .
Propiedades
Número CAS |
827629-52-7 |
|---|---|
Fórmula molecular |
C12H20N4 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
3-amino-1-octylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C12H20N4/c1-2-3-4-5-6-7-8-16-10-11(9-13)12(14)15-16/h10H,2-8H2,1H3,(H2,14,15) |
Clave InChI |
QEKNRSINEJFMIT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1C=C(C(=N1)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one](/img/structure/B14220501.png)
![Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol](/img/structure/B14220503.png)
![2-{5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]-1H-indol-3-yl}acetamide](/img/structure/B14220506.png)

![Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5,7-dichloro-6-(3-thienyl)-](/img/structure/B14220515.png)
![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]benzenesulfonamide](/img/structure/B14220518.png)
![[2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B14220519.png)

![Carbamic acid, [1-(2-propenyl)heptyl]-, phenylmethyl ester](/img/structure/B14220548.png)

![N-[3-(1-hydroxyethyl)phenyl]-4-methylbenzamide](/img/structure/B14220566.png)

